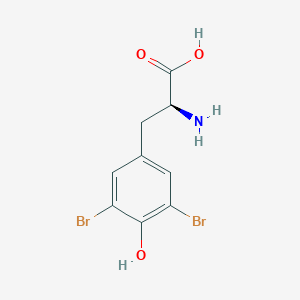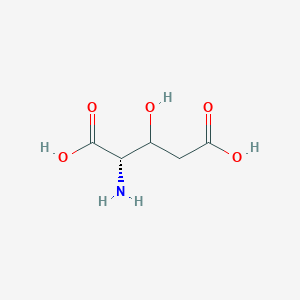
3,5-Dibromo-L-tyrosine
Übersicht
Beschreibung
3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine , one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins . It has the empirical formula C9H9Br2NO3 and a molecular weight of 338.98 . It appears as a white to yellow crystalline substance .
Synthesis Analysis
The synthesis of 3,5-dibromo-L-tyrosine can be achieved via direct bromination of O-methyl-L-tyrosine . A mononuclear complex of 3,5-dibromo-L-tyrosine with copper was also synthesized and characterized .Molecular Structure Analysis
The molecular structure of 3,5-Dibromo-L-tyrosine is defined by its empirical formula C9H9Br2NO3 . The molecule has a molar refractivity of 62.8±0.3 cm^3 and a polarizability of 24.9±0.5 10^-24 cm^3 .Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Dibromo-L-tyrosine are not detailed in the search results, it’s known that it’s a derivative of L-Tyrosine , which is used by cells to synthesize proteins .Physical And Chemical Properties Analysis
3,5-Dibromo-L-tyrosine is soluble in water, methanol, and ethanol . It has a melting point of about 200-202 °C . The molecule has a density of 2.0±0.1 g/cm^3 , a boiling point of 416.6±45.0 °C at 760 mmHg , and a flash point of 205.7±28.7 °C .Wissenschaftliche Forschungsanwendungen
Marine Biology and Medicinal Chemistry
3,5-Dibromo-L-tyrosine is a common metabolite of L-tyrosine in marine organisms, particularly in sponges . It serves as the basic structural element for an important class of marine bromotyrosine alkaloids .
Application
These alkaloids have potent antimicrobial, antitumor, and antimalarial activities . Examples of 3,5-dibromotyrosine-derived alkaloids include pseudoceramine A, psammaplysin H, and ceratinadin A .
Method of Application
3,5-Dibromo-L-tyrosine is used as an intermediate in the synthesis of these alkaloids .
Results
The alkaloids derived from 3,5-Dibromo-L-tyrosine have shown promising results in combating microbial infections, tumors, and malaria .
Biochemical Research
3,5-Dibromo-L-tyrosine is produced by the action of myeloperoxidase in humans .
Application
It serves as a marker in urine for immune stimulation and oxidative stress .
Method of Application
The presence of 3,5-Dibromo-L-tyrosine in urine samples can be detected and quantified to assess the level of immune response and oxidative stress in the body .
Results
The detection of 3,5-Dibromo-L-tyrosine in urine samples has been used to monitor and understand the body’s response to various health conditions .
Synthesis of Bioactive Alkaloids
3,5-Dibromo-L-tyrosine is used as an intermediate in the synthesis of bioactive alkaloids .
Application
These alkaloids are derived from 3,5-dibromotyrosine and include compounds such as pseudoceramine A, psammaplysin H, and ceratinadin A .
Method of Application
3,5-Dibromo-L-tyrosine is used as a starting material in the synthesis of these alkaloids .
Results
These alkaloids have shown promising bioactivity, including antimicrobial, antitumor, and antimalarial activities .
Protein Synthesis
3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine, one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins .
Application
It plays a crucial role in the production of proteins in cells .
Method of Application
3,5-Dibromo-L-tyrosine is incorporated into proteins during the process of protein synthesis .
Results
The incorporation of 3,5-Dibromo-L-tyrosine into proteins can affect the properties of the proteins, potentially leading to changes in their function .
Synthesis of Bioactive Alkaloids
3,5-Dibromo-L-tyrosine is used as an intermediate in the synthesis of bioactive alkaloids .
Application
These alkaloids are derived from 3,5-dibromotyrosine and include compounds such as pseudoceramine A, psammaplysin H, and ceratinadin A .
Method of Application
3,5-Dibromo-L-tyrosine is used as a starting material in the synthesis of these alkaloids .
Results
These alkaloids have shown promising bioactivity, including antimicrobial, antitumor, and antimalarial activities .
Protein Synthesis
3,5-Dibromo-L-tyrosine is a dibrominated derivative of L-Tyrosine, one of the 22 proteinogenic amino acids that are used by cells to synthesize proteins .
Application
It plays a crucial role in the production of proteins in cells .
Method of Application
3,5-Dibromo-L-tyrosine is incorporated into proteins during the process of protein synthesis .
Results
The incorporation of 3,5-Dibromo-L-tyrosine into proteins can affect the properties of the proteins, potentially leading to changes in their function .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COESHZUDRKCEPA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401015579 | |
| Record name | 3,5-Dibromo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-Dibromo-L-tyrosine | |
CAS RN |
300-38-9, 537-24-6 | |
| Record name | 3,5-Dibromo-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-L-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibromotyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07637 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3,5-Dibromo-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromotyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-dibromo-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBROMOTYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD49LEP46E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















